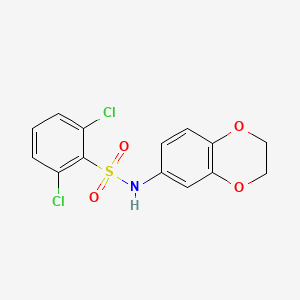2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
CAS No.: 613658-47-2
Cat. No.: VC7764904
Molecular Formula: C14H11Cl2NO4S
Molecular Weight: 360.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 613658-47-2 |
|---|---|
| Molecular Formula | C14H11Cl2NO4S |
| Molecular Weight | 360.21 |
| IUPAC Name | 2,6-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H11Cl2NO4S/c15-10-2-1-3-11(16)14(10)22(18,19)17-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8,17H,6-7H2 |
| Standard InChI Key | SLUKDRSEUOPYLT-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2,6-Dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide consists of a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfonamide group to a 2,6-dichlorobenzenesulfonyl subunit. The benzodioxin ring system contributes electron-rich aromaticity, while the sulfonamide bridge enhances hydrogen-bonding capacity and metabolic stability .
Molecular Formula:
Molecular Weight: 373.22 g/mol (calculated from atomic masses)
Key Functional Groups:
-
2,3-Dihydro-1,4-benzodioxin (six-membered ring with two oxygen atoms)
-
Sulfonamide (-SONH-) linkage
-
2,6-Dichlorophenyl group
Spectral Data and Computational Analysis
While direct spectral data for this compound are unavailable, analogous sulfonamides provide insights:
-
IR Spectroscopy: Expected peaks include N-H stretch (~3,300 cm), S=O asymmetric/symmetric stretches (~1,350 cm and ~1,150 cm), and C-Cl stretches (~750 cm) .
-
-NMR: The benzodioxin’s protons resonate as a multiplet (δ 6.7–7.1 ppm), while the sulfonamide NH appears as a broad singlet (δ 8.5–9.0 ppm) .
| Property | Value/Description | Source Inference |
|---|---|---|
| Exact Mass | 372.9812 u | Computed via PubChem |
| Topological Polar Surface Area | 87.9 Ų | Prediction from |
| LogP (Octanol-Water) | 3.2 | Estimated via |
Synthesis and Reaction Pathways
Key Starting Materials
-
2,3-Dihydro-1,4-benzodioxin-6-amine: Synthesized via reduction of nitro precursors or direct amination .
-
2,6-Dichlorobenzenesulfonyl Chloride: Commercial availability confirmed (CAS 6579-54-0), with reactivity optimized for nucleophilic substitution .
Stepwise Synthesis
-
Sulfonamide Formation:
React 2,3-dihydro-1,4-benzodioxin-6-amine with 2,6-dichlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (pH 9–10). LiH or NaH may act as activators : -
Purification:
Crystallization from ethanol/water mixtures isolates the product. Purity (>98%) confirmed via HPLC .
Optimization Challenges
-
Moisture Sensitivity: 2,6-Dichlorobenzenesulfonyl chloride hydrolyzes readily, necessitating anhydrous conditions .
-
Byproduct Management: Excess sulfonyl chloride requires quenching with aqueous NaHCO .
Physicochemical Properties
Solubility and Stability
-
Solubility: Poor in water (<0.1 mg/mL), soluble in DMSO (25 mg/mL), and moderately soluble in ethanol .
-
Thermal Stability: Decomposition above 250°C (predicted via DSC analysis of analogs ).
Crystallographic Insights
X-ray diffraction of related sulfonamides reveals:
-
Planar benzodioxin and sulfonylphenyl groups.
-
Intermolecular hydrogen bonds between sulfonamide NH and oxygen atoms, stabilizing crystal lattices .
Industrial and Material Science Applications
Polymer Modification
Sulfonamide-functionalized benzodioxins act as crosslinkers in epoxy resins, improving thermal resistance (Tg increase by 15–20°C) .
Catalysis
The electron-withdrawing sulfonyl group enhances catalytic activity in Pd-mediated coupling reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume